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Compound of Interest

Compound Name: Tributyltin methoxide

Cat. No.: B086772

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tributyltin
methoxide as a versatile reagent in the synthesis of complex organic molecules. Tributyltin
methoxide serves as a mild and effective precursor for the generation of various reactive
intermediates, facilitating key bond-forming reactions in modern organic synthesis.

Overview of Tributyltin Methoxide in Organic
Synthesis

Tributyltin methoxide, with the chemical formula [CH3(CH2)3]sSnOCHs, is a clear, colorless
liquid widely utilized in organic synthesis.[1] It functions as a mild source of a methoxide anion
and as a precursor to other valuable organotin reagents.[1] Its applications are particularly
relevant in the pharmaceutical and chemical industries for the synthesis of specialty chemicals
and as a catalyst.[1][2] Key applications include its role as a catalyst in polymerization
reactions and, notably, in the formation of carbon-carbon and carbon-heteroatom bonds, which
are fundamental transformations in the construction of complex molecular architectures
relevant to drug discovery.[1]

Table 1: Physicochemical Properties of Tributyltin Methoxide
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Property Value Reference
CAS Number 1067-52-3 [2]
Molecular Formula C13H300Sn [2]
Molecular Weight 321.09 g/mol [2]
Appearance Clear, colorless liquid [1]
Boiling Point 97-97.5 °C at 0.06 mmHg [2]
Density 1.115 g/mL at 25 °C [2]
Refractive Index n20/D 1.472 [2]

Synthesis of Alkynylstannanes

A significant application of tributyltin methoxide is in the synthesis of alkynylstannanes.
These compounds are valuable intermediates in cross-coupling reactions for the formation of
carbon-carbon bonds. A mild and efficient protocol involves the zinc-catalyzed reaction of
terminal alkynes with tributyltin methoxide.[3][4]

General Reaction Scheme

The reaction proceeds via a transmetalation process where a zinc acetylide, formed in situ from
the terminal alkyne and a zinc bromide catalyst, reacts with tributyltin methoxide to yield the
desired alkynylstannane and methanol as the sole byproduct.[3][4]

Reactants Catalyst
(Trlbutyltln Methoxide (BusSnOMe) ) (Termlnal Alkyne (R-C= CH)) | -—-
|
Products

I
|
v \d
( Methanol (CHszOH) ) ( Alkynylstannane (R-C=CSnBus) )
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Caption: General workflow for the synthesis of alkynylstannanes.

Experimental Protocol: Synthesis of 1-
(Tributylstannyl)-1-propyne

Materials:

Propyne (or a suitable precursor)

Tributyltin methoxide (BusSnOMe)

Zinc bromide (ZnBr2)

Anhydrous Tetrahydrofuran (THF)

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

e To a solution of zinc bromide (5 mol%) in anhydrous THF (appropriate volume for desired
concentration) under an inert atmosphere, add the terminal alkyne (1.0 equivalent) at room
temperature.

e Stir the mixture for 10 minutes.

o Add tributyltin methoxide (1.2 equivalents) dropwise to the reaction mixture.

e Stir the reaction at 25 °C for 3 hours.

e Upon completion (monitored by TLC or GC-MS), the reaction mixture can be quenched with
saturated aqueous ammonium chloride solution.

o Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.
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» Purify the crude product by column chromatography on silica gel to afford the desired
alkynylstannane.

Table 2: Examples of Alkynylstannane Synthesis[3]

Terminal Alkyne

Product Yield (%)
(Substrate)

Phenylethynyl)tributylstannan
Phenylacetylene ( yiethyny) Y 88

e
1-Octyne Tributyl(oct-1-yn-1-yl)stannane 84

) Tributyl(3,3-dimethylbut-1-yn-
3,3-Dimethyl-1-butyne 80
1-yl)stannane

3-(Tributylstannyl)prop-2-yn-1-
Propargyl alcohol I( Y yhprop-2-y 76
0

5-(Tributylstannyl)pent-4-yn-1-
4-Pentyne-1-ol I( Y yhp Y 73
0

Generation and Application of Tributyltin Enolates in
C-C Bond Formation

Tributyltin methoxide is a key reagent for the preparation of tributyltin enolates from ketones.
These enolates are valuable nucleophiles in carbon-carbon bond-forming reactions, offering
advantages in terms of reactivity and selectivity compared to other metal enolates.

General Reaction Scheme for Enolate Formation and
Subsequent Alkylation

Tributyltin methoxide reacts with a ketone to generate the corresponding tributyltin enolate.
This enolate can then react with an electrophile, such as an alkyl halide, in the presence of a
catalyst to form a new carbon-carbon bond.
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Step 1: Enolate Formation

Ketone [Tributyltin Methoxide)

l Step 2: C-C Bond Formation
—»[Tributyltin Enolate) (Electrophile (e.g., Alkyl Halide))
|
|
L |
|
>(G-Alkylated Ketone)( ————————————— '

Click to download full resolution via product page

Caption: Workflow for tributyltin enolate formation and alkylation.

Experimental Protocol: Catalytic Asymmetric -
Alkylation of a Cyclic Ketone

This protocol describes the enantioselective alkylation of a tributyltin enolate derived from a
cyclic ketone, a powerful method for constructing chiral quaternary carbon centers.

Materials:

e Cyclic Ketone (e.g., 2-methylcyclohexanone)
o Tributyltin methoxide (BusSnOMe)

o Alkyl Halide (e.g., Methyl lodide)

e Chiral Chromium(salen) Complex (catalyst)
e Anhydrous solvent (e.g., THF or Toluene)

o Standard glassware for inert atmosphere and low-temperature reactions
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Procedure:

Part A: Formation of the Tributyltin Enolate

 In a flame-dried flask under an inert atmosphere, dissolve the cyclic ketone (1.0 equivalent)
in the anhydrous solvent.

o Add tributyltin methoxide (1.1 equivalents) to the solution.

o Heat the mixture to reflux and monitor the reaction for the formation of the enolate (typically
followed by the removal of methanol).

» Once the enolate formation is complete, cool the reaction mixture to the desired temperature
for the alkylation step.

Part B: Asymmetric Alkylation

e In a separate flask, prepare a solution of the chiral chromium(salen) catalyst (typically 1-10
mol%).

e Add the catalyst solution to the pre-formed tributyltin enolate solution.

e Add the alkyl halide (1.5-2.0 equivalents) to the reaction mixture.

« Stir the reaction at the specified temperature (can range from -78 °C to room temperature)
until completion (monitored by TLC or LC-MS).

e Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

o Perform an aqueous workup and extract the product with an organic solvent.

» Dry the combined organic layers, concentrate, and purify the product by column
chromatography.

o Determine the enantiomeric excess of the product using chiral HPLC or GC.

Table 3: Examples of Asymmetric Alkylation of Tributyltin Enolates
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Catalyst . .
. ) . Enantiomeric
Ketone Alkyl Halide Loading Yield (%)
Excess (%)
(mol%)
2-
Methylcyclohexa  Methyl lodide 5 85 92
none
2-
Propylcyclopenta  Ethyl Bromide 10 78 90
none
2-
Phenylcyclohept Benzyl Bromide 5 82 95
anone

(Note: The data in this table is illustrative and based on typical results reported in the literature
for similar reactions. Actual results may vary depending on the specific substrates and reaction
conditions.)

Safety and Handling

Tributyltin compounds are toxic and should be handled with extreme care in a well-ventilated
fume hood.[5] Personal protective equipment (gloves, lab coat, and safety glasses) is
mandatory. Tributyltin methoxide is moisture-sensitive and should be stored under an inert
atmosphere. All waste containing organotin compounds must be disposed of according to
institutional and environmental regulations.

Conclusion

Tributyltin methoxide is a valuable and versatile reagent in organic synthesis, enabling the
construction of complex molecular frameworks. Its application in the synthesis of
alkynylstannanes and as a precursor for nucleophilic tributyltin enolates provides chemists with
powerful tools for the strategic assembly of molecules relevant to pharmaceutical and materials
science research. The protocols provided herein offer a starting point for the exploration of
these and other applications of this important organotin reagent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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